molecular formula C11H10F2O B13535088 1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one

1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one

Cat. No.: B13535088
M. Wt: 196.19 g/mol
InChI Key: OZDMKQCGPUGFJJ-BQYQJAHWSA-N
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Description

1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C11H9F2O It is a derivative of butenone, characterized by the presence of two fluorine atoms at the first carbon position, a methyl group at the third carbon position, and a phenyl group at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-propanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and catalytic processes may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-methyl-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-one: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.

    4-Phenyl-3-buten-2-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

Uniqueness

1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

(E)-1,1-difluoro-3-methyl-4-phenylbut-3-en-2-one

InChI

InChI=1S/C11H10F2O/c1-8(10(14)11(12)13)7-9-5-3-2-4-6-9/h2-7,11H,1H3/b8-7+

InChI Key

OZDMKQCGPUGFJJ-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)C(F)F

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)C(F)F

Origin of Product

United States

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